molecular formula C18H21NO3 B11301581 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11301581
M. Wt: 299.4 g/mol
InChI Key: HBXCIPLEXAZABK-UHFFFAOYSA-N
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Description

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromen derivatives This compound is characterized by the presence of a hydroxy group, a pyrrolidinylmethyl group, and a tetrahydrobenzochromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, while the hydroxy group may participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and the tetrahydrobenzochromen core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2

InChI Key

HBXCIPLEXAZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O

Origin of Product

United States

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